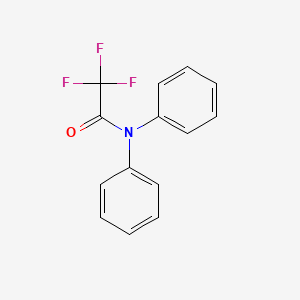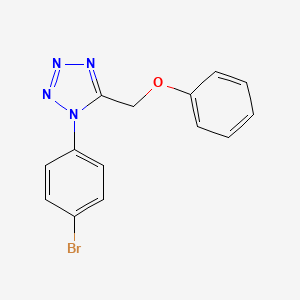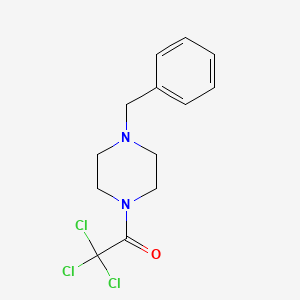![molecular formula C13H12N2O3S B5695499 N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide, also known as GW 501516 or Cardarine, is a synthetic drug that was originally developed for the treatment of metabolic and cardiovascular diseases. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. In recent years, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and promote fat loss.
作用機序
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy expenditure, and inflammation. Activation of PPARδ by this compound 501516 leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to increased endurance and improved metabolic function.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It has also been shown to increase endurance and reduce fatigue in animal models of exercise. In addition, this compound 501516 has been shown to reduce inflammation and improve insulin sensitivity in animal models of obesity and diabetes.
実験室実験の利点と制限
One advantage of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 for lab experiments is its ability to improve metabolic function and reduce inflammation in animal models of metabolic and cardiovascular diseases. This makes it a useful tool for studying the mechanisms underlying these diseases and for developing new therapeutic strategies. However, one limitation of this compound 501516 is its potential for off-target effects and toxicity, which must be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for research on N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516, including:
1. Further studies on the mechanisms underlying the effects of this compound 501516 on metabolic function and inflammation.
2. Development of new therapeutic strategies based on the use of this compound 501516 for the treatment of metabolic and cardiovascular diseases.
3. Evaluation of the potential off-target effects and toxicity of this compound 501516 in preclinical studies.
4. Investigation of the effects of this compound 501516 on exercise performance and muscle function.
5. Development of new synthetic analogs of this compound 501516 with improved efficacy and safety profiles.
In conclusion, this compound 501516 is a synthetic drug that has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy expenditure, and inflammation. While this compound 501516 has shown promise in preclinical studies, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
The synthesis of N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. This is then reacted with 2-aminothiophene to form the corresponding amide. The amide is then treated with a mixture of acetic anhydride and acetic acid to form the final product, this compound 501516.
科学的研究の応用
N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism and reduce inflammation in animal models of obesity and diabetes. In addition, this compound 501516 has been shown to increase insulin sensitivity and improve glucose tolerance in diabetic mice.
特性
IUPAC Name |
N-(5-carbamoyl-2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-10-5-4-8(12(14)16)7-9(10)15-13(17)11-3-2-6-19-11/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYRCKNNVCSFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)


![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)